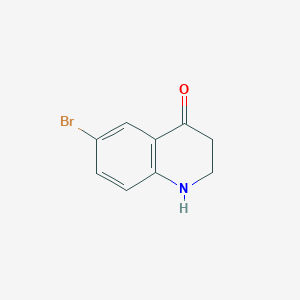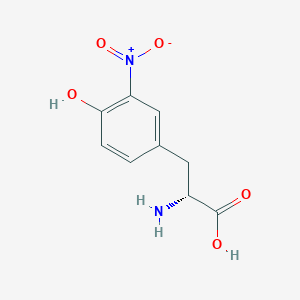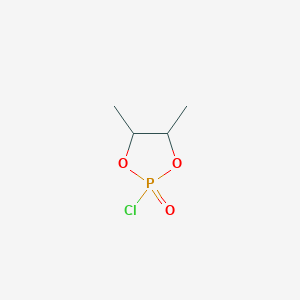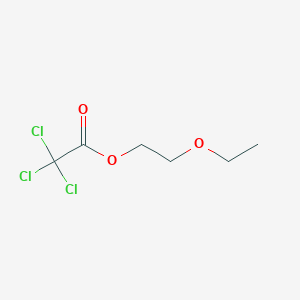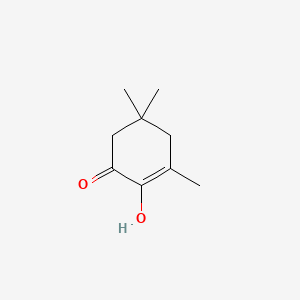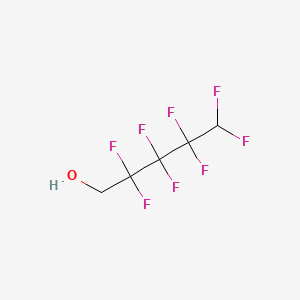
2,2,3,3,4,4,5,5-八氟-1-戊醇
描述
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a fluorinated alcohol with the molecular formula C5H4F8O and a molecular weight of 232.07 g/mol . This compound is characterized by the presence of eight fluorine atoms, making it highly fluorinated. It is used in various scientific and industrial applications due to its unique chemical properties, such as high thermal stability and low surface energy .
科学研究应用
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals . It is also employed in the synthesis of silver sulfide nanocrystals, which exhibit characteristic surface plasmon resonance absorption . Additionally, this compound is used in various research applications in chemistry, biology, and materials science due to its unique properties .
作用机制
Target of Action
The primary target of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol It’s known that this compound is used as a cosurfactant in the synthesis of silver and silver iodide nanocrystals .
Mode of Action
The specific interaction of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol It’s known to be used in the synthesis of Ag2S nanocrystals, which have a characteristic surface plasmon resonance absorption at 330nm .
Biochemical Pathways
The biochemical pathways affected by 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Its role as a cosurfactant in the synthesis of nanocrystals suggests it may influence the formation and stability of these structures .
Result of Action
The molecular and cellular effects of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Its use in the synthesis of nanocrystals suggests it may play a role in the formation and stability of these structures .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol Its use as a cosurfactant suggests it may interact with other substances in its environment to facilitate the formation of nanocrystals .
生化分析
Biochemical Properties
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol plays a significant role in biochemical reactions, particularly as a cosurfactant in the synthesis of nanocrystals. It has been used in the synthesis of silver and silver iodide nanocrystals, as well as Ag2S nanocrystals, which exhibit characteristic surface plasmon resonance absorption . The compound interacts with various enzymes and proteins, facilitating the formation of stable nanocrystal structures. These interactions are primarily driven by the compound’s ability to modify the surface properties of the nanocrystals, enhancing their stability and functionality.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is relatively stable under controlled conditions, but it may degrade over extended periods, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation over time.
Dosage Effects in Animal Models
The effects of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing the stability and functionality of nanocrystals used in biomedical applications. At higher doses, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound’s effects are most pronounced. Careful dosage optimization is essential to maximize the compound’s benefits while minimizing potential adverse effects.
Metabolic Pathways
2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo oxidation and reduction reactions, leading to the formation of metabolites that can further interact with cellular components. These metabolic pathways can influence the compound’s overall biochemical activity, affecting processes such as energy production, detoxification, and cellular signaling . The presence of fluorine atoms in the compound’s structure can also impact its metabolic flux, potentially altering the levels of key metabolites involved in cellular metabolism.
Transport and Distribution
The transport and distribution of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cellular membranes by specific transporters, facilitating its accumulation in certain cellular compartments . Additionally, binding proteins may interact with 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol, influencing its localization and distribution within cells. These interactions can affect the compound’s overall activity and function, determining its impact on cellular processes and metabolism.
Subcellular Localization
The subcellular localization of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is a critical factor that influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Alternatively, 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol may accumulate in the nucleus, where it can interact with DNA and RNA, affecting gene expression and cellular signaling. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol can be synthesized through the fluorination of 1-pentanol using elemental fluorine or other fluorinating agents under controlled conditions . The reaction typically involves the substitution of hydrogen atoms with fluorine atoms in the presence of a catalyst.
Industrial Production Methods: Industrial production of 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol involves large-scale fluorination processes, often using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Types of Reactions:
Reduction: Reduction reactions can convert the alcohol group to an alkane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alkanes.
Substitution Products: Halogenated compounds.
相似化合物的比较
- 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol
- 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluoro-1-nonanol
- 2,2,3,3,4,4,4-Heptafluoro-1-butanol
- 1H,1H,2H,2H-Perfluoro-1-octanol
Uniqueness: 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Compared to other fluorinated alcohols, it offers a balance of hydrophobicity and reactivity, making it suitable for specialized applications in nanotechnology and materials science .
属性
IUPAC Name |
2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F8O/c6-2(7)4(10,11)5(12,13)3(8,9)1-14/h2,14H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGSKHLZINSXPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059879 | |
| Record name | 1H,1H,5H-Perfluoropentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19363 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
355-80-6 | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 355-80-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentanol, 2,2,3,3,4,4,5,5-octafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,5H-Perfluoropentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5-octafluoropentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.995 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,3,3,4,4,5,5-OCTAFLUORO-1-PENTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D05K8EJX15 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: F-pentanol acts as a co-surfactant, enhancing the solubility of primary surfactants like sodium bis(2-ethylhexyl)sulfosuccinate (AOT) and dodecyltrimethylammonium bromide (DTAB) in scCO2. This increased solubility allows for the formation of reverse micelles, tiny water droplets dispersed within the scCO2, which can be utilized for various applications. [, , ]
ANone: The molecular formula of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol is C5H4F8O, and its molecular weight is 236.07 g/mol.
A: Adding F-pentanol generally lowers the cloud point of these microemulsions. The extent of this effect depends on the specific organic solvent used and appears to be related to the solvent's solubility parameter. []
A: Studies have shown that these microemulsions exhibit good stability over a significant temperature and pressure range. Research indicates stability between 308.34 K to 368.25 K and 14.06 MPa to 63.41 MPa. []
A: Yes, F-pentanol has been successfully used as a co-surfactant in the synthesis of various nanomaterials within water-in-scCO2 microemulsions. Examples include the synthesis of Ag2S quantum dots [], Ag and AgI quantum dots [], and Pt nanoparticles for catalytic applications. []
A: Yes, researchers have investigated the use of F-AOT in scCO2 for electroplating nickel onto copper substrates. This method aims to create a more environmentally friendly electroplating process. [, , , ]
ANone: Utilizing scCO2 with F-pentanol and surfactants like F-AOT offers several potential advantages over conventional electroplating techniques:
- Improved plating quality: Research suggests that scCO2 electroplating can result in plated surfaces with fewer defects like pinholes and pits. []
A: Yes, F-pentanol can be used as a surface modifier to alter the wettability of materials. For instance, it has been successfully employed to create superhydrophobic surfaces on titanate hierarchical microspheres [] and Indonesian bamboo timber. []
A: Yes, several studies have investigated the liquid-liquid equilibrium of ternary systems containing F-pentanol, ethanol/methanol, and water at different temperatures. These studies provide valuable information for understanding the phase behavior and separation factors of these systems, which is crucial for various applications, including extraction and purification processes. [, ]
A: Yes, research has been conducted on the isobaric vapor-liquid equilibrium of binary mixtures containing F-pentanol and 2,2,3,3-tetrafluoro-1-propanol (TFP) at different pressures. The data obtained from these studies, validated for thermodynamic consistency, contribute to a deeper understanding of the system's behavior under varying pressure conditions, which is important for separation processes and designing industrial applications. []
A: Yes, fluorine-containing poly[bis-(2,2,3,3,4,4,5,5-octafluoro-1-pentanol)1.6 (4-hydroxybutaneoxy)0.4 phosphazene] (OFHBP) has been synthesized and utilized as a cross-linker in the preparation of novel polyurethanes (PUPFs). These PUPFs exhibited improved properties such as decreased glass transition temperature, enhanced elongation at break, and reduced surface energy compared to conventional polyurethanes. []
A: F-pentanol acts as an effective extracting solvent in SDME. Due to its properties, it can extract water-soluble compounds by continuously contacting a droplet with a sample solution within a rotating spiral extraction cell. []
A: The rotating spiral extraction cell facilitates continuous contact between the F-pentanol droplet and the sample solution, enhancing the extraction efficiency of water-soluble compounds. []
A: F-pentanol exhibits high enrichment factors for target analytes in SDME. It can achieve significant preconcentration, enabling the detection of trace-level analytes. Furthermore, the use of a fluorinated solvent like F-pentanol in SDME often leads to better separation and detection of analytes compared to traditional extraction solvents. []
A: Research has shown that treating the emissive layer/cathode interface of polymer OLEDs with F-pentanol can significantly enhance device efficiency. This improvement is attributed to the large dipole moment of F-pentanol, which effectively lowers the electron injection barrier. []
A: Studies suggest that F-pentanol treatment leads to a more pronounced improvement in OLED efficiency compared to ethanol treatment. This is likely due to F-pentanol's superior electron trap passivation capabilities, stemming from its unique chemical structure and properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-Bis[(4-chlorophenyl)sulfonyl]-1,1'-biphenyl](/img/structure/B1583942.png)
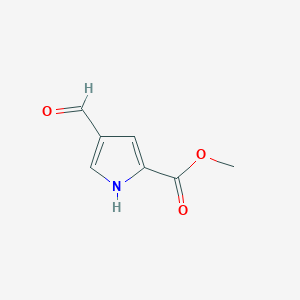
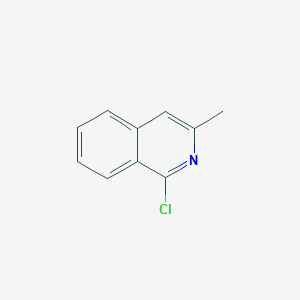
![Dibenzo[b,d]thiophene-2-carbaldehyde](/img/structure/B1583946.png)
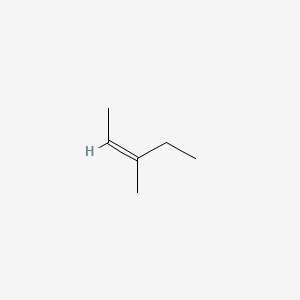
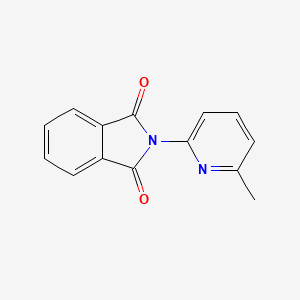
![3-[(4-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1583950.png)
